2,4-Difluoro-6-hydroxybenzaldehyde
Overview
Description
2,4-Difluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzaldehyde core.
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-6-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound is a redox-active compound that disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance that inhibits microbial growth .
Biochemical Pathways
The compound affects the oxidative stress-response pathway. It disrupts the function of key enzymes in this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to an accumulation of reactive oxygen species within the cell, causing oxidative damage and inhibiting fungal growth .
Pharmacokinetics
Its molecular weight (158102 Da ) and LogP value (2.45 ) suggest that it may have good bioavailability.
Result of Action
The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, it causes oxidative damage within the fungal cell, which inhibits growth and can lead to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in closed vessels, refrigerated , indicating that temperature and exposure to air can affect its stability. Furthermore, its efficacy may be influenced by the presence of other compounds, as it has been shown to act synergistically with certain phenylpyrroles to enhance antifungal efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde typically involves the fluorination of 2,6-dihydroxybenzaldehyde. One common method includes the use of tetrafluoroboric acid as a catalyst to facilitate the diazoalkylation reaction, followed by a hydrogen fluoride de-nitration reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 2,4-Difluoro-6-hydroxybenzoic acid.
Reduction: 2,4-Difluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Difluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
- 2,4-Difluorobenzaldehyde
- 2,6-Difluoro-4-hydroxybenzaldehyde
- 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Comparison: 2,4-Difluoro-6-hydroxybenzaldehyde is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which can be crucial for its biological interactions .
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBQNSVCKHGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626372 | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136516-64-8 | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Difluoro-6-hydroxybenzaldehyde in the synthesis of the conjugated porous polymers (CPPs) described in the research?
A1: this compound is a key reactant used to introduce phenantroimidazole units into the CPP structure. The researchers first synthesized diketone-functionalized CPPs. Then, they reacted these polymers with this compound, resulting in the formation of phenantroimidazole derivatives within the polymer framework []. This modification is crucial as it contributes to the final photocatalytic properties of the CPPs.
Q2: Does the structure of the CPPs synthesized with this compound impact their photocatalytic activity?
A2: While the research doesn't explicitly investigate the structure-activity relationship with varying this compound derivatives, it highlights that the incorporation of phenantroimidazole units, derived from this compound, results in CPPs that are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light irradiation []. This suggests that the presence and specific arrangement of these units within the porous polymer network contribute significantly to their photocatalytic performance.
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